molecular formula C17H21N3O4S2 B2923616 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1358439-33-4

2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2923616
CAS No.: 1358439-33-4
M. Wt: 395.49
InChI Key: NUKYEMXZVUYFHV-UHFFFAOYSA-N
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Description

2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic small molecule designed for biochemical research. This acetamide derivative features a 2-oxo-1,2-dihydropyridin core, a piperidine-1-sulfonyl group, and a (thiophen-2-yl)methyl substituent, a structure indicative of potential activity in medicinal chemistry and drug discovery applications. Compounds with similar 2-oxo-1,2-dihydropyridin scaffolds have been investigated for their role as noncompetitive antagonists for neurological targets . Furthermore, the presence of the sulfonyl group is a common feature in pharmacologically active compounds and can contribute to target binding and metabolic stability. The inclusion of a thiophene ring, a privileged structure in medicinal chemistry, further enhances the compound's interest as a building block for developing bioactive molecules. This chemical is provided for research purposes to support investigations in areas such as enzyme inhibition, receptor binding studies, and the development of novel therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c21-16(18-11-14-5-4-10-25-14)13-19-12-15(6-7-17(19)22)26(23,24)20-8-2-1-3-9-20/h4-7,10,12H,1-3,8-9,11,13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKYEMXZVUYFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Contrasts :

  • Thiophene vs. dimethylamino-phenyl: The latter may enhance solubility in polar solvents but reduce blood-brain barrier penetration .

Thiopyrimidinone-Based Acetamides

highlights 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides, which replace the dihydropyridinone core with a thiopyrimidinone system. Notable differences include:

  • Core Heterocycle: Pyrimidinone (two nitrogen atoms) vs. pyridinone (one nitrogen), altering ring basicity and tautomerism.
  • Sulfur Position: Thioether (C-S-C) in thiopyrimidinones vs. sulfonamide (N-SO2) in the target compound. Sulfonamides generally exhibit higher chemical stability and lower susceptibility to oxidation than thioethers .

Biological Activity

The compound 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide is a derivative of 1,2-dihydropyridine, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dihydropyridine nucleus : Known for its role in various biological activities.
  • Piperidine sulfonyl group : Imparts unique pharmacological properties.
  • Thiophenyl moiety : Enhances lipophilicity and potential bioactivity.

Molecular Formula

The molecular formula of the compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 306.38 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is often associated with enhanced antibacterial efficacy.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Compounds containing piperidine and sulfonamide functionalities have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. In vitro studies have shown that certain derivatives exhibit strong AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound also demonstrates significant urease inhibitory activity, which can be advantageous in managing conditions related to urea metabolism .

Anticancer Activity

The anticancer potential of similar dihydropyridine derivatives has been explored extensively. For example, derivatives were tested against breast cancer cell lines (MCF7), showing promising antiproliferative effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological mechanisms underlying the activities of this compound may include:

  • Receptor Modulation : Similar compounds have been found to act as antagonists at AMPA receptors, potentially influencing neurotransmitter release and synaptic plasticity .
  • Enzyme Interaction : Binding studies suggest that the compound interacts effectively with target enzymes, altering their activity and leading to therapeutic benefits.

Study on Antimicrobial Efficacy

In a recent study, a series of piperidine derivatives were synthesized and screened for antimicrobial activity. Among these, the compound demonstrated significant efficacy against multiple bacterial strains, underscoring its potential as an antibacterial agent .

Evaluation of Enzyme Inhibition

A comparative study evaluated the enzyme inhibition profiles of various synthesized compounds. The results indicated that compounds with the piperidine sulfonamide structure exhibited superior AChE inhibition compared to others, suggesting a promising avenue for neuroprotective drug development .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. typhi
AChE InhibitionStrong inhibitory activity
Urease InhibitionSignificant inhibitory effects
Anticancer ActivityPromising antiproliferative effects

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